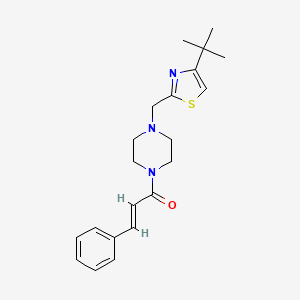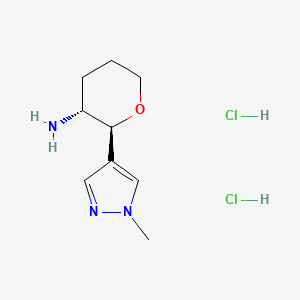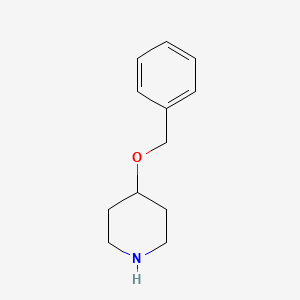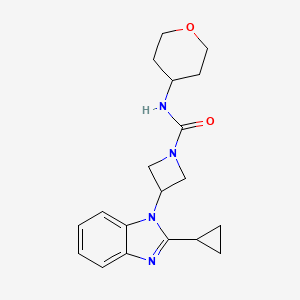![molecular formula C20H24N4O4 B2929247 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide CAS No. 1798542-66-1](/img/structure/B2929247.png)
1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine . Another method involves using 2,3-dihydroxybenzoic acid as the initial material . The synthesis process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The structure is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromation, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and formation of an acetyl chloride . These reactions are part of the synthesis process and contribute to the formation of the final compound .科学的研究の応用
Molecular Interaction and Pharmacophore Models
- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations and their roles in receptor binding and activity were explored. This study contributes to understanding the structural requirements for cannabinoid receptor antagonists, potentially guiding the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity of Pyrazole Derivatives
- A series of N-acetyl pyrazole-1-carboxamides showed antimicrobial activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents. This research indicates the versatility of pyrazole compounds in therapeutic applications, potentially including the compound (Sharshira & Hamada, 2011).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, including benzodifuran-2-carboxamides, have shown significant anti-inflammatory and analgesic activities. These findings suggest the potential of structurally related compounds for developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of various pyrazole and pyrazolopyrimidine derivatives, demonstrating a wide range of chemical modifications possible within this class of compounds. Such research underlines the significance of structural diversity in medicinal chemistry and drug development (Karthikeyan et al., 2014).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules
Mode of Action
Similar compounds have been shown to exhibit blue emission in organic light-emitting devices (oleds) due to a process called triplet–triplet annihilation (tta) . This process involves the up-conversion of triplets to singlets .
Biochemical Pathways
The compound’s role in the electroluminescent process in oleds suggests it may influence pathways related to light emission .
Result of Action
Similar compounds have been shown to contribute to the efficient device performance of oleds, exhibiting blue emission with high luminance, power efficiency, external quantum efficiency, and current efficiency .
特性
IUPAC Name |
1-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14(25)23-8-6-15(7-9-23)20(26)22-16-10-21-24(11-16)12-17-13-27-18-4-2-3-5-19(18)28-17/h2-5,10-11,15,17H,6-9,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMLXCSGZXALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)



![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)






